3-Chloro-1,1,3,3-tetraisopropyldisiloxane
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Overview
Description
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a silylating reagent used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides . It is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems .
Synthesis Analysis
The synthesis of this compound involves the use of triisopropylsilyl chloride which reacts 1000 times faster with primary alcohols than secondary alcohols . In the case of 3’,5’-dihydroxy nucleosides, the reagent initially silylates at the 5’-position. This is then followed by intramolecular reaction with the secondary alcohol at the 3’-position to give the doubly protected derivative .Molecular Structure Analysis
The molecular formula of this compound is C12H28Cl2OSi2 . The IUPAC name is chloro ( { [chlorobis (propan-2-yl)silyl]oxy})bis (propan-2-yl)silane .Chemical Reactions Analysis
This compound is used in the formation of ribavirin chemical delivery systems . It serves as a protecting group reagent for open-chain polyhydroxy compounds . It is also involved in the preparation of cyclic bridged peptides .Physical and Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a boiling point of 70 °C at 0.5 mm Hg , a density of 0.986 g/mL at 25 °C , and a refractive index of 1.4525-1.4575 at 20°C . It is miscible with dimethylformamide, hexane, ethyl acetate, chloroform, and dichloromethane .Mechanism of Action
Safety and Hazards
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is classified as a corrosive substance . It causes severe skin burns and eye damage . It is incompatible with strong oxidizing agents and water . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Future Directions
The future directions of 3-Chloro-1,1,3,3-tetraisopropyldisiloxane could involve its continued use in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It could also be employed in the formation of ribavirin chemical delivery systems and the preparation of cyclic bridged peptides .
Properties
InChI |
InChI=1S/C12H28ClOSi2/c1-9(2)15(10(3)4)14-16(13,11(5)6)12(7)8/h9-12H,1-8H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGBFZFNLHLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)(C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClOSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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